molecular formula C15H9ClFN B12622995 2-Chloro-7-fluoro-3-phenylquinoline CAS No. 1031928-23-0

2-Chloro-7-fluoro-3-phenylquinoline

Cat. No.: B12622995
CAS No.: 1031928-23-0
M. Wt: 257.69 g/mol
InChI Key: UXQTUYPCKAAISO-UHFFFAOYSA-N
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Properties

CAS No.

1031928-23-0

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

2-chloro-7-fluoro-3-phenylquinoline

InChI

InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(17)9-14(11)18-15/h1-9H

InChI Key

UXQTUYPCKAAISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-7-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloro-3-phenylquinoline with a fluorinating agent can yield the desired product . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-7-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

2-Chloro-7-fluoro-3-phenylquinoline is a fluorinated quinoline derivative that has garnered attention for its significant biological activities, particularly in antibacterial and enzyme inhibition contexts. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12ClF N
  • Molecular Weight : 257.69 g/mol

The compound features a quinoline ring system with chlorine and fluorine substituents, which contribute to its unique reactivity and biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to stabilization of enzyme-DNA complexes, resulting in bacterial cell death.
  • Antibacterial Activity : The compound demonstrates notable antibacterial properties against various strains of bacteria. Its effectiveness is attributed to the disruption of bacterial cellular processes through enzyme inhibition.

Biological Activity Data

The following table summarizes the biological activity of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various quinoline derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The study reported that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 8 µg/mL for Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction between this compound and bacterial topoisomerases. The results demonstrated that the compound effectively binds to the enzyme's active site, inhibiting its function and leading to cell death. This study emphasized the importance of structural modifications in enhancing the binding affinity and specificity towards target enzymes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, here is a comparison with other related compounds:

Compound NameMolecular FormulaBiological Activity
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinolineC19H24F2N4Antimalarial activity
MefloquineC17H16Cl2N2Antimalarial drug
BrequinarC16H15ClN2O3Antineoplastic drug used in transplantation medicine

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